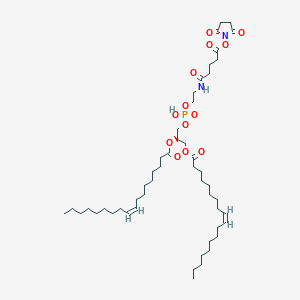
Dope-nhs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a hydrophobic chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized for conjugating targeting peptides into the membrane of exosomes, which are nano-sized vesicles secreted by cells for intercellular communication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product .
化学反应分析
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amine groups to form stable amide bonds.
Hydrolysis: In aqueous environments, the N-hydroxysuccinimide ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: This reaction occurs in the presence of water or aqueous buffers.
Major Products Formed
Substitution Reactions: The major product is an amide bond between the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and the amine group of the target molecule.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学研究应用
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of lipid-based nanoparticles for drug delivery.
Biology: It facilitates the conjugation of peptides and proteins to lipid membranes, aiding in the study of membrane protein interactions.
Medicine: It is employed in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: It is used in the production of liposomal formulations for various therapeutic applications .
作用机制
The primary mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the formation of stable amide bonds with primary amines. This reaction facilitates the conjugation of targeting peptides or proteins to lipid membranes, enhancing the specificity and efficacy of drug delivery systems. The molecular targets include membrane proteins and receptors, which are crucial for the targeted delivery of therapeutic agents .
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposomal formulations.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A helper lipid used in gene therapy and drug delivery.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for conjugating targeting peptides to lipid membranes. This property distinguishes it from other similar compounds like 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which do not possess the N-hydroxysuccinimide ester functionality .
属性
分子式 |
C50H87N2O13P |
|---|---|
分子量 |
955.2 g/mol |
IUPAC 名称 |
[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1 |
InChI 键 |
KYRHEEQOOWZTRX-OHRCZFALSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


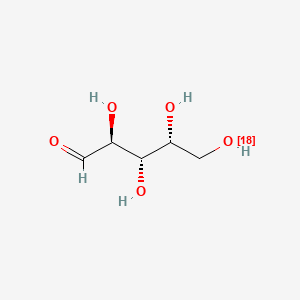
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
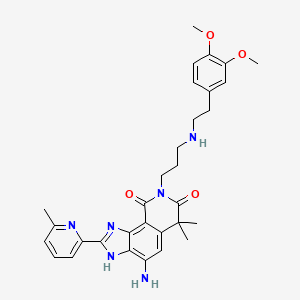
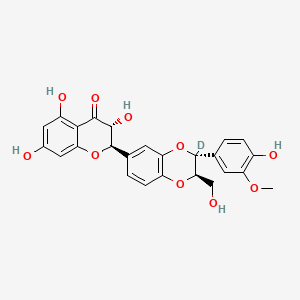
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)

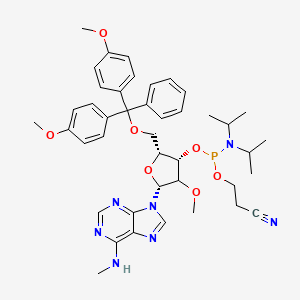
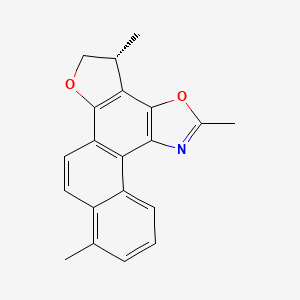
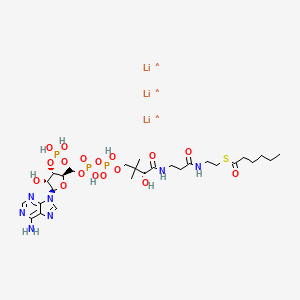
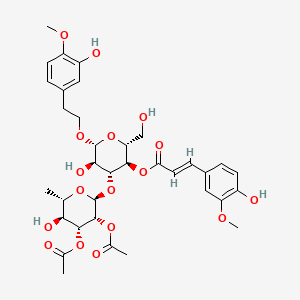
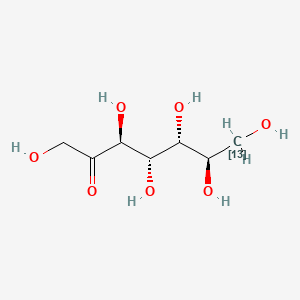
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
